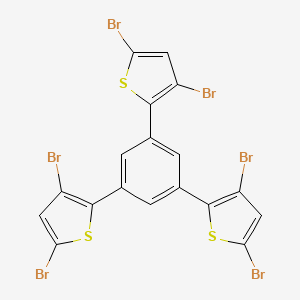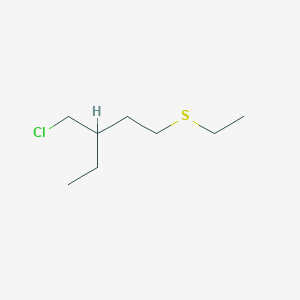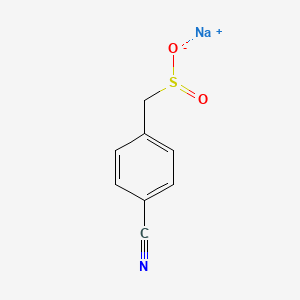
Sodium (4-cyanophenyl)methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-cyanophenyl)methanesulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a cyanophenyl moiety, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-cyanophenyl)methanesulfinate typically involves the reaction of 4-cyanobenzenesulfonyl chloride with sodium methanesulfinate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
4-Cyanobenzenesulfonyl chloride+Sodium methanesulfinate→Sodium (4-cyanophenyl)methanesulfinate
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process includes the following steps:
- Dissolution of sodium methanesulfinate in water.
- Gradual addition of 4-cyanobenzenesulfonyl chloride under stirring.
- Maintenance of reaction temperature between 60-70°C.
- pH adjustment using sodium hydroxide to maintain a neutral environment.
- Filtration and purification of the product through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (4-cyanophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenylmethanesulfinates.
Wissenschaftliche Forschungsanwendungen
Sodium (4-cyanophenyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for modifying biomolecules, aiding in the study of protein functions and interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium (4-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group can donate electrons, facilitating the formation of new chemical bonds. In biological systems, it can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
Comparison: Sodium (4-cyanophenyl)methanesulfinate is unique due to the presence of the cyanophenyl group, which imparts distinct reactivity and properties compared to other sulfinates. For instance, sodium methanesulfinate lacks the aromatic ring, making it less versatile in aromatic substitution reactions. Sodium p-toluenesulfinate and sodium benzenesulfinate, while similar, do not possess the electron-withdrawing cyano group, which can influence the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C8H6NNaO2S |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
sodium;(4-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-1-3-8(4-2-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
ZZYXFYLLUVLLEO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)[O-])C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


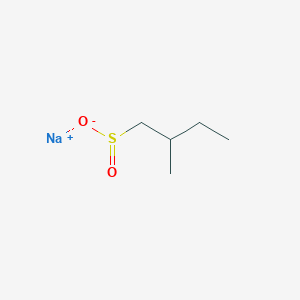
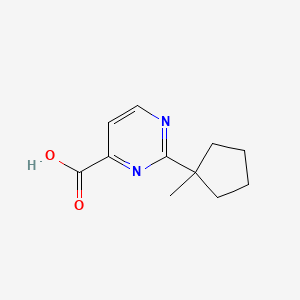

![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
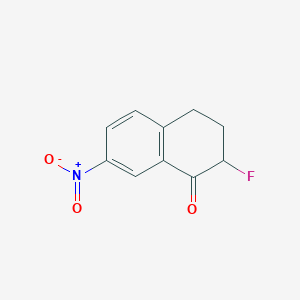
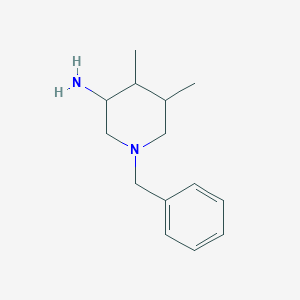

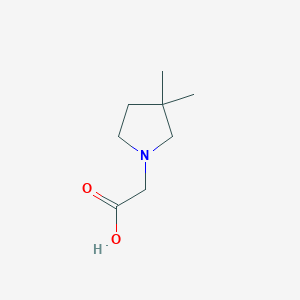
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
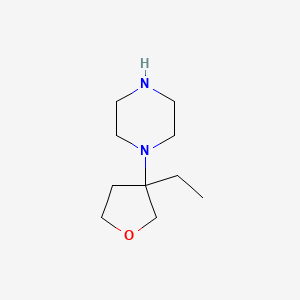
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
